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5-Chloro-2-hydroxypyrimidine-4-carboxylic acid
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Overview
Description
5-Chloro-2-hydroxypyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3ClN2O3. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxypyrimidine-4-carboxylic acid typically involves the chlorination of 2-hydroxypyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-Chloro-2-hydroxypyrimidine-4-carboxylic acid exhibits notable antimicrobial properties. Studies have suggested its potential as an antiviral agent, possibly through the inhibition of specific enzymes or interference with nucleic acid synthesis, which could lead to therapeutic applications in treating infections caused by pathogens.
Antioxidant Properties
A series of derivatives synthesized from this compound have demonstrated significant antioxidant activity. For instance, certain derivatives showed antioxidant effects that were 1.5 times greater than that of ascorbic acid in DPPH radical scavenging assays . This property highlights its potential for developing new antioxidant therapies.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds derived from this compound. For example, derivatives containing this compound were tested against A549 human pulmonary cancer cells, showing promising results in reducing cell viability significantly compared to controls . These findings suggest that such derivatives could be further developed as novel anticancer agents.
Chemical Synthesis
This compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its ability to form addition salts with various acids enhances its utility in organic synthesis . The compound can be employed to create derivatives with tailored properties for specific applications.
Case Study 1: Antimicrobial Mechanism
Research has shown that this compound inhibits enzymes critical for microbial growth, leading to decreased viability of several bacterial strains. Further studies are needed to elucidate the precise mechanisms involved and their implications for drug design.
Case Study 2: Synthesis of Derivatives
A study focused on synthesizing various derivatives from this compound revealed that specific modifications could enhance biological activity significantly. For instance, certain derivatives exhibited improved antioxidant properties compared to their parent compound .
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
- 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid
Uniqueness
5-Chloro-2-hydroxypyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Biological Activity
5-Chloro-2-hydroxypyrimidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed review of its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring with hydroxyl and carboxylic acid functional groups, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity Data
The Minimum Inhibitory Concentration (MIC) values indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7).
Table 2: Anticancer Activity Data
These results suggest that this compound may serve as a lead compound in the development of new anticancer therapies.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes, such as COX-2, which is associated with inflammation and cancer progression. The IC50 for COX-2 inhibition is reported to be around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
- Cellular Uptake Mechanisms : Studies suggest that the compound may utilize folate receptor-mediated uptake pathways, enhancing its delivery to tumor cells while minimizing effects on normal cells .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various pyrimidine derivatives, this compound was found to significantly reduce the viability of Staphylococcus aureus in vitro. This study emphasized the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Potential
Another investigation into the anticancer activity revealed that treatment with the compound led to a dose-dependent decrease in cell viability in A549 lung cancer cells. The study concluded that further structural modifications could enhance its efficacy and selectivity against cancer cells .
Properties
Molecular Formula |
C5H3ClN2O3 |
---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
5-chloro-2-oxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O3/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11) |
InChI Key |
GSUZVEXKOHWUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC(=C1Cl)C(=O)O |
Origin of Product |
United States |
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